1-(6-Morpholinopyridin-3-yl)ethan-1-ol
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Overview
Description
1-(6-Morpholinopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a morpholine ring attached to a pyridine ring, with an ethan-1-ol group at the 1-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(6-Morpholinopyridin-3-yl)ethan-1-ol typically involves the reaction of 6-bromopyridin-3-yl ethan-1-ol with morpholine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using similar reaction conditions but optimized for scale .
Chemical Reactions Analysis
1-(6-Morpholinopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Morpholinopyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Morpholinopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(6-Morpholinopyridin-3-yl)ethan-1-ol can be compared with similar compounds such as:
1-(6-Bromopyridin-3-yl)ethan-1-ol: This compound has a bromine atom instead of the morpholine ring, leading to different reactivity and applications.
1-(6-Methylpyridin-3-yl)ethan-1-one: This compound has a methyl group and a ketone functional group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the morpholine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
POUFFZJJJMFFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCOCC2)O |
Origin of Product |
United States |
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